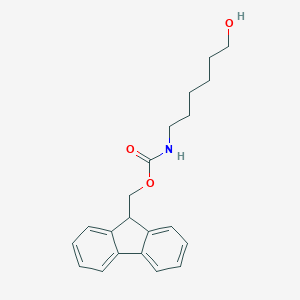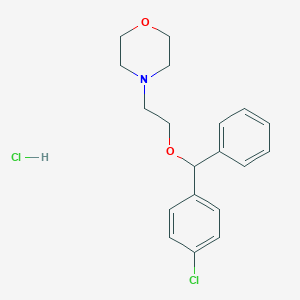![molecular formula C18H28N2O3S B162958 1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)
1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine
Overview
Description
TASIN-1 is a selective inhibitor of the truncated adenomatous polyposis coli (APC) gene. APC plays a crucial role in suppressing tumor formation. TASIN-1 specifically targets cells with mutated or truncated APC, sparing normal and cancer cells with the full-length APC .
Preparation Methods
Industrial Production:: TASIN-1 is not produced industrially on a large scale due to its specialized use in research. Custom synthesis services are often employed to obtain TASIN-1 for scientific investigations .
Chemical Reactions Analysis
Types of Reactions:: TASIN-1 does not undergo extensive chemical transformations. it exerts its cytotoxic effects by inhibiting cholesterol biosynthesis. This unique mechanism makes it a potential therapeutic strategy for preventing and intervening in colorectal cancer (CRC) with mutant APC .
Common Reagents and Conditions:: The specific reagents and conditions used in TASIN-1 synthesis remain proprietary. Researchers typically employ standard organic chemistry techniques to achieve the desired compound.
Major Products:: TASIN-1 itself is the major product resulting from its synthesis. Its selectivity for mutant APC-expressing cells sets it apart from other compounds.
Scientific Research Applications
TASIN-1 has garnered interest across various scientific fields:
Chemistry: Researchers study its mode of action and explore modifications to enhance its potency.
Biology: Investigations focus on understanding its impact on cell growth and survival.
Medicine: TASIN-1’s potential as a therapeutic agent for CRC with mutant APC is actively explored.
Industry: Although not widely used in industry, its unique mechanism inspires further research.
Mechanism of Action
TASIN-1’s mechanism involves inhibiting cholesterol biosynthesis, leading to cell death. It primarily targets the mevalonate pathway, affecting critical cellular processes .
Comparison with Similar Compounds
While TASIN-1 stands out due to its selective action against mutant APC, other compounds with related mechanisms include HIF-2α inhibitors and cholesterol biosynthesis inhibitors. none precisely mirror TASIN-1’s properties .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBHYDPDIJQQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




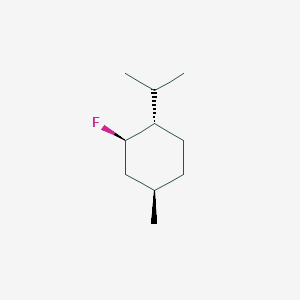
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

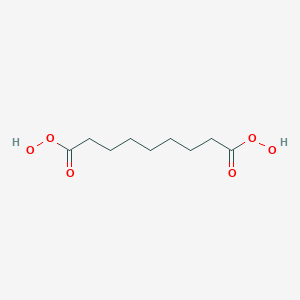


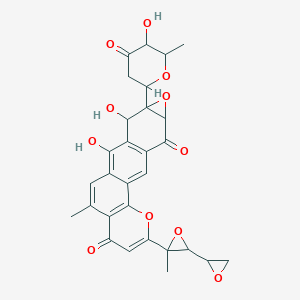
![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)
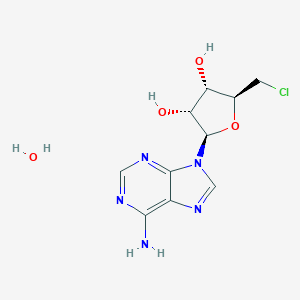
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
